molecular formula C13H15N3O B2793205 4-(2-Methylquinazolin-4-yl)morpholine CAS No. 499133-82-3

4-(2-Methylquinazolin-4-yl)morpholine

Cat. No. B2793205
CAS RN: 499133-82-3
M. Wt: 229.283
InChI Key: YXURFJKRRDOICY-UHFFFAOYSA-N
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Description

“4-(2-Methylquinazolin-4-yl)morpholine” is a chemical compound . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of morpholines, which includes “4-(2-Methylquinazolin-4-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .


Molecular Structure Analysis

The molecular formula of “4-(2-Methylquinazolin-4-yl)morpholine” is C13H15N3O . The molecular weight is 229.28 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methylquinazolin-4-yl)morpholine” include its molecular formula (C13H15N3O), molecular weight (229.28), and its use in laboratory settings .

Scientific Research Applications

Anticancer Properties

  • Antitumor Activity : 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, exhibited potent antiproliferative activity in the NIH-NCI 60 human tumor cell line panel and inhibited tumor growth in mice. It also disrupted tumor vasculature, induced apoptosis, and showed suitable balance between solubility and lipophilicity, making it a promising anticancer lead (Cui et al., 2017).

Antimicrobial and Antifungal Effects

  • Antimicrobial Screening : New isoxazole derivatives incorporating 6, 8-dibromo-2-methylquinazolin-4-one moiety, which is structurally similar to 4-(2-Methylquinazolin-4-yl)morpholine, showed promising antibacterial and antifungal activities. The chemical structures of these compounds were confirmed by spectral data (Savaliya, 2022).
  • Antifungal Drug Development : A study evaluated the mutagenic effects of a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, with the prospect of further development into new dosage forms for treating fungal skin pathologies. This compound demonstrated effectiveness against Ehrlich’s carcinoma and C-37 sarcoma, without mutagenic effects at the doses used (Bushuieva et al., 2022).

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : A novel synthesis method for benzimidazoles containing the morpholine skeleton, structurally related to 4-(2-Methylquinazolin-4-yl)morpholine, was developed. These compounds showed significant antioxidant activities and inhibited α-glucosidase more effectively than the standard drug acarbose (Özil et al., 2018).
  • Reactivity Study : A reactivity study on Morpholine-1-carbothioic acid(2-phenyl-3H-quinazolin-4-ylidene) amide, a compound related to 4-(2-Methylquinazolin-4-yl)morpholine, explored its reactions with electrophiles and nucleophiles, providing insights into potential chemical applications and synthesis pathways (Fathalla et al., 2002).

Miscellaneous Applications

  • Antihypoxic Activity : A compound featuring the morpholine moiety showed high antihypoxic effects, suggesting its potential as an antioxidant for pharmacological testing (Ukrainets et al., 2014).
  • Antiviral Study : Derivatives of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine were synthesized and showed significant antiviral activity against an avian paramyxo virus, with one derivative being notably more effective than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).

Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Recent progress in the synthesis of morpholines suggests that there is ongoing research in this area . Furthermore, the development of new green processes for the synthesis of quinazolin-4 (3H)-ones, which includes “4-(2-Methylquinazolin-4-yl)morpholine”, indicates potential future directions in this field .

properties

IUPAC Name

4-(2-methylquinazolin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-14-12-5-3-2-4-11(12)13(15-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXURFJKRRDOICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylquinazolin-4-yl)morpholine

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